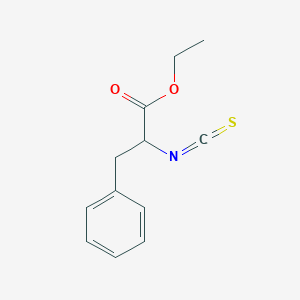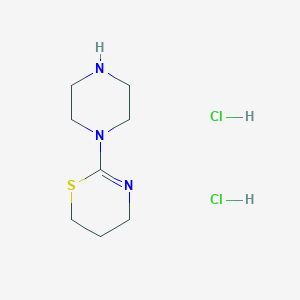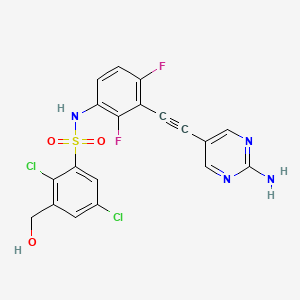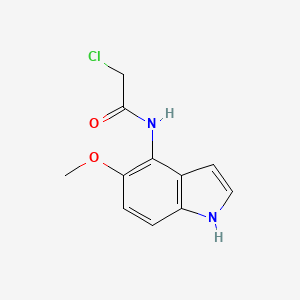
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as ACBP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential in drug discovery and development. ACBP has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects.
作用機序
The mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to inhibit the expression of iNOS and COX-2, enzymes involved in inflammation. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been found to induce apoptosis by activating caspase-3 and caspase-9. Furthermore, 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activities. However, 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for the research of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid. One possible direction is to investigate the potential of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, it would be interesting to investigate the mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid in more detail to identify new targets for drug discovery. Overall, the research on 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has great potential for the development of new drugs with therapeutic applications.
合成法
The synthesis of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 4-chlorobenzyl hydrazine with ethyl 2-oxo-4-phenylbutyrate to form the intermediate compound 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate compound is then reacted with ammonia to produce 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid in good yield. The synthesis method of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported in various scientific journals and is considered a reliable method.
科学的研究の応用
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities that have attracted the attention of researchers in the field of drug discovery and development. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been found to exhibit antitumor activity by inducing apoptosis and inhibiting tumor growth. Furthermore, 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to possess anti-angiogenic activity by inhibiting the formation of new blood vessels.
特性
IUPAC Name |
3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQYUROCMLKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)
![7-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2653051.png)


![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)

![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)

![methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2653061.png)